molecular formula C27H29FN2O3 B1662650 AS 2034178

AS 2034178

Katalognummer: B1662650
Molekulargewicht: 448.5 g/mol
InChI-Schlüssel: VENOXIKBBUVHRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diese Verbindung ist bekannt für ihre Fähigkeit, die glukoseabhängige Insulinsekretion zu verstärken, was sie zu einem möglichen Kandidaten für die Forschung bei Typ-2-Diabetes mellitus macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von AS 2034178 umfasst mehrere Schritte, beginnend mit der Herstellung der Grundstruktur, gefolgt von Modifikationen der funktionellen Gruppen. Die wichtigsten Schritte sind:

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Wichtige Überlegungen sind:

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt mehreren Arten chemischer Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Carbonsäuren ergeben, während die Reduktion Alkohole produzieren kann .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

    Chemie: Wird als Modellverbindung verwendet, um Rezeptor-Ligand-Wechselwirkungen zu untersuchen.

    Biologie: Untersucht für seine Rolle im Glukosestoffwechsel und in der Insulinsekretion.

    Medizin: Potenzielles therapeutisches Mittel für Typ-2-Diabetes mellitus aufgrund seiner Fähigkeit, die Insulinsekretion zu verstärken.

    Industrie: Wird bei der Entwicklung neuer Medikamente verwendet, die auf GPR40 abzielen .

Wirkmechanismus

This compound entfaltet seine Wirkungen durch Bindung an und Aktivierung des freien Fettsäurerezeptors 1 (GPR40). Diese Aktivierung führt zu einem Anstieg des intrazellulären Kalziumspiegels, was wiederum die glukoseabhängige Insulinsekretion aus pankreatischen Betazellen verstärkt. Zu den beteiligten molekularen Zielen und Signalwegen gehören:

Wissenschaftliche Forschungsanwendungen

AS 2034178 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study receptor-ligand interactions.

    Biology: Investigated for its role in glucose metabolism and insulin secretion.

    Medicine: Potential therapeutic agent for type 2 diabetes mellitus due to its ability to enhance insulin secretion.

    Industry: Used in the development of new drugs targeting GPR40 .

Wirkmechanismus

Target of Action

AS 2034178, also known as AS2034178 or AS2034178 (free base), is a specific and orally active GPR40 agonist . GPR40, also known as Free Fatty Acid Receptor 1 (FFA1), is a receptor of free fatty acids . It plays a crucial role in regulating glucose-dependent insulin secretion .

Mode of Action

This compound interacts with its primary target, GPR40, and exhibits a glucose-dependent enhancement of insulin secretion . It demonstrates a highly dose-dependent increase in intracellular Ca2+ levels . The maximum efficacy of the increase in Ca2+ is nearly equal to that of an endogenous ligand of GPR40, namely linolenic acid .

Biochemical Pathways

The interaction of this compound with GPR40 triggers a series of biochemical reactions that lead to the enhancement of insulin secretion. This process is glucose-dependent, meaning it occurs only under high-glucose conditions . The compound can improve glucose homeostasis and maintain or enhance islet beta cell functions .

Pharmacokinetics

It is noted that the compound is orally active , suggesting that it has good bioavailability

Result of Action

This compound has been shown to significantly induce insulin secretion in pancreas β-cell–derived MIN6 cells, but only under high-glucose conditions . In ob/ob mice, chronic treatment with this compound significantly improved whole-body glucose metabolism, insulin, HbA1c, and pancreatic insulin levels .

Action Environment

It is known that the compound’s induction of insulin secretion is glucose-dependent , suggesting that the glucose level in the environment could influence its action

Biochemische Analyse

Biochemical Properties

AS2034178 plays a crucial role in biochemical reactions by interacting with the free fatty acid receptor 1 (FFA1/GPR40). This receptor is primarily expressed in pancreatic beta cells and is involved in the regulation of insulin secretion . AS2034178 binds to FFA1, leading to the activation of intracellular signaling pathways that result in increased insulin secretion in response to elevated glucose levels . This interaction is highly selective, as AS2034178 exhibits minimal activity on other related receptors such as GPR41, GPR43, GPR119, and GPR120 .

Cellular Effects

AS2034178 has significant effects on various types of cells and cellular processes. In pancreatic beta cells, AS2034178 enhances glucose-dependent insulin secretion by increasing intracellular calcium levels . This compound also improves whole-body glucose metabolism and insulin sensitivity in animal models of type 2 diabetes . Additionally, AS2034178 has been shown to maintain or enhance islet beta cell function, which is crucial for the long-term management of diabetes .

Molecular Mechanism

The molecular mechanism of AS2034178 involves its binding to the free fatty acid receptor 1 (FFA1/GPR40). Upon binding, AS2034178 activates intracellular signaling pathways that lead to an increase in intracellular calcium levels . This calcium influx triggers the exocytosis of insulin-containing granules, resulting in enhanced insulin secretion . The selectivity of AS2034178 for FFA1 over other related receptors ensures that its effects are primarily focused on glucose-dependent insulin secretion .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of AS2034178 have been observed to change over time. The compound is stable when stored at -20°C and can be dissolved in dimethyl sulfoxide (DMSO) or ethanol for experimental use . In vitro studies have shown that AS2034178 induces insulin secretion in a dose-dependent manner under high-glucose conditions . Long-term treatment with AS2034178 in animal models has demonstrated sustained improvements in glucose metabolism and insulin sensitivity .

Dosage Effects in Animal Models

The effects of AS2034178 vary with different dosages in animal models. In ob/ob mice, chronic treatment with AS2034178 significantly improved whole-body glucose metabolism, insulin levels, and pancreatic insulin content . The compound exhibited dose-dependent suppression of plasma glucose increases after oral glucose administration, with significant effects observed at doses above 1 mg/kg . High doses of AS2034178 may lead to adverse effects, and careful dose optimization is necessary to achieve the desired therapeutic outcomes .

Metabolic Pathways

AS2034178 is involved in metabolic pathways related to glucose homeostasis and insulin secretion. The compound interacts with the free fatty acid receptor 1 (FFA1/GPR40), which regulates glucose-dependent insulin secretion . By activating FFA1, AS2034178 enhances insulin secretion in response to elevated glucose levels, thereby improving glucose metabolism . This interaction also influences metabolic flux and metabolite levels, contributing to the overall regulation of glucose homeostasis .

Transport and Distribution

AS2034178 is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound is orally available and can be administered to animal models for experimental purposes . Upon administration, AS2034178 is distributed to pancreatic beta cells, where it binds to the free fatty acid receptor 1 (FFA1/GPR40) and exerts its effects on insulin secretion . The localization and accumulation of AS2034178 within pancreatic beta cells are crucial for its therapeutic efficacy .

Subcellular Localization

The subcellular localization of AS2034178 is primarily within pancreatic beta cells, where it interacts with the free fatty acid receptor 1 (FFA1/GPR40) . This interaction occurs at the cell membrane, where FFA1 is expressed . The binding of AS2034178 to FFA1 triggers intracellular signaling pathways that lead to increased insulin secretion . The specific targeting of AS2034178 to pancreatic beta cells ensures its selective action on glucose-dependent insulin secretion .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of AS 2034178 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include:

Analyse Chemischer Reaktionen

Types of Reactions

AS 2034178 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

AS 2034178 ist aufgrund seiner hohen Potenz und Selektivität für GPR40 sowie seiner oralen Bioverfügbarkeit einzigartig. Dies macht es zu einem wertvollen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen .

Eigenschaften

IUPAC Name

3-[2-fluoro-4-[[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methylamino]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29FN2O3/c28-25-18-22(13-11-20(25)12-14-27(31)32)29-19-21-6-4-10-26-24(21)9-5-15-30(26)16-17-33-23-7-2-1-3-8-23/h1-4,6-8,10-11,13,18,29H,5,9,12,14-17,19H2,(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENOXIKBBUVHRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2N(C1)CCOC3=CC=CC=C3)CNC4=CC(=C(C=C4)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[2-fluoro-4-[[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methylamino]phenyl]propanoic acid
Reactant of Route 2
3-[2-fluoro-4-[[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methylamino]phenyl]propanoic acid
Reactant of Route 3
Reactant of Route 3
3-[2-fluoro-4-[[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methylamino]phenyl]propanoic acid
Reactant of Route 4
Reactant of Route 4
3-[2-fluoro-4-[[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methylamino]phenyl]propanoic acid
Reactant of Route 5
3-[2-fluoro-4-[[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methylamino]phenyl]propanoic acid
Reactant of Route 6
3-[2-fluoro-4-[[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methylamino]phenyl]propanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.